Cas no 872688-75-0 (3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine)

3-(Benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine is a pyridazine derivative featuring a benzylsulfanyl substituent at the 3-position and a 3,4-dimethoxyphenyl group at the 6-position. This compound is of interest in medicinal and synthetic chemistry due to its potential as a scaffold for biologically active molecules. The presence of the dimethoxyphenyl moiety may enhance binding affinity in receptor interactions, while the benzylsulfanyl group offers versatility for further functionalization. Its structural features make it a valuable intermediate for the development of pharmaceuticals, particularly in targeting neurological or inflammatory pathways. The compound’s stability and synthetic accessibility further support its utility in research and drug discovery applications.
3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine structure
872688-75-0 structure
Product Name:3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine
CAS No:872688-75-0
MF:C19H18N2O2S
MW:338.423423290253
CID:6348713
PubChem ID:7205806
Update Time:2025-05-19

3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine
    • 3-(benzylthio)-6-(3,4-dimethoxyphenyl)pyridazine
    • 872688-75-0
    • AKOS024618222
    • SR-01000909639-1
    • 3-benzylsulfanyl-6-(3,4-dimethoxyphenyl)pyridazine
    • SR-01000909639
    • CCG-303264
    • F1899-0318
    • Inchi: 1S/C19H18N2O2S/c1-22-17-10-8-15(12-18(17)23-2)16-9-11-19(21-20-16)24-13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3
    • InChI Key: ZRLODLDQZFSBFN-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C(C2C=CC(=C(C=2)OC)OC)N=N1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 338.10889899g/mol
  • Monoisotopic Mass: 338.10889899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 69.5Ų

3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine Pricemore >>

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Additional information on 3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine

3-(Benzylsulfanyl)-6-(3,4-Dimethoxyphenyl)Pyridazine: A Comprehensive Overview

The compound with CAS No. 872688-75-0, known as 3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the broader class of pyridazine derivatives, which are known for their unique electronic properties and potential applications in drug design and advanced materials. The structure of this compound features a pyridazine ring system substituted with a benzylsulfanyl group at the 3-position and a 3,4-dimethoxyphenyl group at the 6-position. These substituents impart distinct chemical and physical properties to the molecule, making it a subject of interest for researchers worldwide.

Recent studies have highlighted the importance of pyridazine derivatives in the development of novel therapeutic agents. The presence of the benzylsulfanyl group introduces sulfur into the molecule, which is known to enhance bioavailability and stability in biological systems. Meanwhile, the 3,4-dimethoxyphenyl group contributes to increased lipophilicity and potential interactions with biological targets. These features make 3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine a promising candidate for further exploration in drug discovery pipelines.

In terms of synthesis, this compound can be prepared through a multi-step process involving coupling reactions and functional group transformations. The synthesis typically begins with the preparation of pyridazine derivatives followed by selective substitution at specific positions. The introduction of the benzylsulfanyl group involves nucleophilic substitution or coupling reactions, while the 3,4-dimethoxyphenyl group is introduced via Suzuki-Miyaura coupling or similar cross-coupling techniques. These methods ensure high yields and excellent control over the molecular architecture.

The physical properties of 3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine have been extensively characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies reveal that the compound exhibits a crystalline structure with well-defined lattice parameters. The presence of electron-withdrawing groups on the pyridazine ring enhances its electronic conjugation, leading to interesting optical and electronic properties that are being explored for applications in organic electronics.

In terms of biological activity, this compound has shown potential as an inhibitor of various enzyme targets. Recent research has demonstrated its ability to modulate key enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development. Additionally, preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential role in oncology research.

The application of computational chemistry tools has further deepened our understanding of this compound's behavior at the molecular level. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns. These computational studies are complemented by experimental validation, ensuring a robust foundation for further research.

In conclusion, CAS No. 872688-75-0, or 3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine, represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to explore new frontiers in chemistry and biology.

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